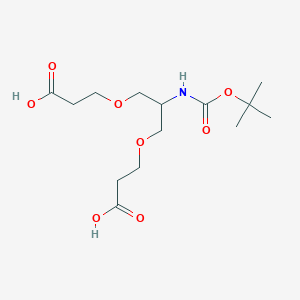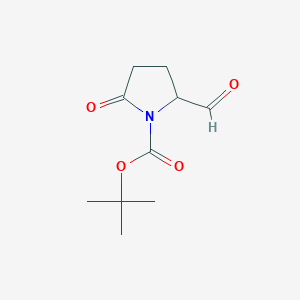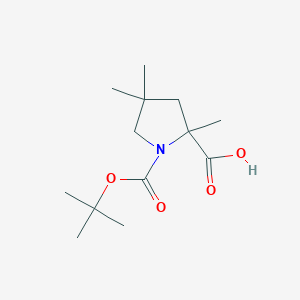
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1369275-47-7 . It has a molecular weight of 210.71 and its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.71 . Its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine and its InChI code is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 .Applications De Recherche Scientifique
Medicinal Chemistry
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline alkaloids . These compounds are known for their diverse biological activities, which include potential therapeutic effects against various infective pathogens and neurodegenerative disorders. The compound’s ability to serve as a scaffold for synthesizing novel analogs with potent biological activity makes it a valuable asset in drug discovery and development.
Pharmacology
In pharmacology, this compound could be used to develop reference standards for pharmaceutical testing . Its structural features may allow it to interact with specific receptors or enzymes, making it a candidate for the creation of new pharmacological agents. The compound’s interactions with biological systems can be studied to understand its pharmacodynamics and pharmacokinetics.
Neuroscience
Given the compound’s potential activity in the central nervous system, it could be used in neuroscience research to study neurodegenerative diseases . It may act on neural pathways or neurotransmitter systems, providing insights into the treatment of conditions like Parkinson’s disease or Alzheimer’s.
Biochemistry
In biochemistry, 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine could be utilized to study enzyme-substrate interactions or to probe signal transduction pathways . Its role in cellular processes can be elucidated through biochemical assays and molecular biology techniques.
Molecular Biology
The compound’s influence on gene expression or protein function could be a point of investigation in molecular biology . It might be used to modulate the activity of specific genes or to study the effects of small molecules on cellular functions.
Chemistry
In the field of chemistry, this compound can be used to explore synthetic strategies for constructing complex molecular scaffolds . It can also serve as a starting point for the synthesis of a wide range of derivatives, each with potentially unique properties and applications.
Propriétés
IUPAC Name |
2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJYXTUJNICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

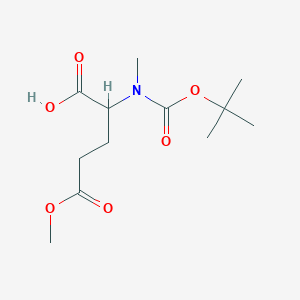
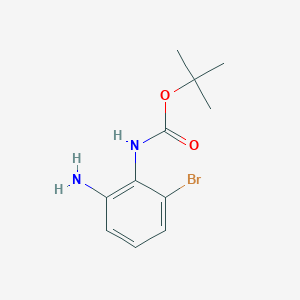
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
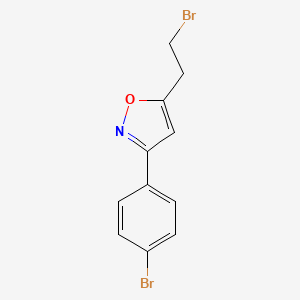
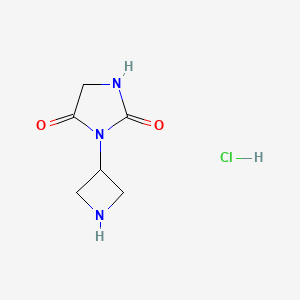
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)




